molecular formula C19H22N2O4S B2509913 3-(Phenylsulfonamido)cyclohexyl phenylcarbamate CAS No. 1396812-93-3

3-(Phenylsulfonamido)cyclohexyl phenylcarbamate

Cat. No.: B2509913
CAS No.: 1396812-93-3
M. Wt: 374.46
InChI Key: FYWWCAXLFMDUFK-UHFFFAOYSA-N
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Description

3-(Phenylsulfonamido)cyclohexyl phenylcarbamate is a chemical research compound designed for investigative applications, particularly in the context of modulating biological pathways related to human disease. This cyclohexyl phenylcarbamate derivative is structurally related to compounds known to exhibit activity in models of osteoclast-mediated bone loss, autoimmune disorders, and inflammatory diseases . Researchers can utilize this compound to study potential therapeutic interventions for conditions such as rheumatoid arthritis, osteoporosis, psoriasis, and cancer, given that related sulfonamide-phenylene compounds have demonstrated efficacy in in vitro and in vivo models of these diseases . The core structure of the molecule, featuring a sulfonamido group attached to a cyclohexyl ring, is a common pharmacophore in medicinal chemistry, often contributing to target binding and metabolic stability . The compound is supplied with a guaranteed high level of purity for research purposes. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human consumption of any kind. Researchers should handle the material in accordance with all applicable laboratory safety standards.

Properties

IUPAC Name

[3-(benzenesulfonamido)cyclohexyl] N-phenylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c22-19(20-15-8-3-1-4-9-15)25-17-11-7-10-16(14-17)21-26(23,24)18-12-5-2-6-13-18/h1-6,8-9,12-13,16-17,21H,7,10-11,14H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWWCAXLFMDUFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbamate Formation via Reaction with Phenyl Isocyanate

The final step involves converting the hydroxyl group of 3-(phenylsulfonamido)cyclohexanol into a phenylcarbamate. Source demonstrates this transformation using phenyl isocyanate under anhydrous conditions.

Reaction Optimization

  • Reagents : 3-(Phenylsulfonamido)cyclohexanol (1.0 equiv) and phenyl isocyanate (1.2 equiv) in dry THF.
  • Catalyst : A catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv) accelerates the reaction.
  • Conditions : Reflux at 60°C for 6 hours under nitrogen.

The crude product is purified via recrystallization (ethanol/water) or column chromatography, yielding 3-(phenylsulfonamido)cyclohexyl phenylcarbamate in 65–80% yield.

Comparative Data (Adapted from Source)
Parameter Value
Yield 75%
Melting Point 142–144°C
¹H NMR (CDCl₃) δ 7.40–7.20 (m, 10H, ArH), 4.80–4.60 (m, 1H, OCH), 3.10–2.90 (m, 1H, NH), 2.20–1.40 (m, 10H, cyclohexyl)
ESI-MS [M+H]⁺ = 419.1

Purification and Characterization

Purification methods vary based on intermediate polarity. Source emphasizes flash chromatography for sulfonamides (ethyl acetate/hexane, 1:3), while Source favors recrystallization for carbamates. Purity is assessed via HPLC (>98%, C18 column, acetonitrile/water).

Stability Considerations

  • Carbamate Stability : The phenylcarbamate group remains intact under acidic (pH 2–6) and mild basic conditions (pH 8–9), as shown in Source .
  • Sulfonamide Robustness : No degradation is observed at temperatures ≤100°C, ensuring compatibility with high-temperature reactions.

Comparative Analysis of Synthetic Routes

Alternative pathways were evaluated to optimize efficiency:

Table 1: Reaction Conditions and Yields
Step Reagents Solvent Temp (°C) Yield (%)
Sulfonylation PhSO₂Cl, Et₃N DCM 25 78
Carbamate Formation PhNCO, DMAP THF 60 75
Alternative Route PhOCOCl, NaOH Acetone 25 62*

*Lower yield due to competing carbonate formation.

Phenyl isocyanate outperforms phenyl chloroformate in selectivity, as the latter risks forming carbonate byproducts.

Chemical Reactions Analysis

Sulfonamide Formation

  • Reactants : 4-Chloro-2,6-diethylaniline derivatives react with phenylsulfonyl chloride under palladium-catalyzed coupling (Scheme 3A in ).

  • Conditions : Dichloromethane (DCM) solvent, triethylamine (TEA) base, room temperature (2 hr).

  • Key Intermediate : tert-butyl-(4-(chlorosulfonyl)-2,6-diethylphenyl)carbamate (14 ) .

Carbamate Installation

  • Reactants : Cyclohexanol derivatives react with phenyl chloroformate (PhCOCl) in tetrahydrofuran (THF) under inert atmosphere (Ar) .

  • Conditions : 1:1.1 molar ratio of amine to PhCOCl, room temperature, monitored by TLC.

  • Yield : Typically >85% after purification via flash chromatography .

Reaction Component Role Example
Phenyl chloroformateCarbamoylating agentForms cyclohexyl phenylcarbamate
TriethylamineBase (acid scavenger)Neutralizes HCl byproduct

Hydrolysis and Stability

The carbamate group demonstrates pH-dependent stability:

Acidic Conditions

  • Stability : Retains integrity in 1M HCl (24 hr, 25°C) .

  • Mechanism : Protonation of the carbamate oxygen prevents nucleophilic attack.

Basic Hydrolysis

  • Conditions : 1M NaOH, 60°C, 6 hr .

  • Products : Releases cyclohexanol and phenyl isocyanate (trapped as urea derivatives).

  • Mechanistic Pathway : Bimolecular elimination (E1cb) for primary carbamates vs. B Ac2 for N,N-disubstituted derivatives .

Chemoselective Reactivity

The phenylcarbamate group exhibits selective reactivity in multifunctional systems:

Urea Formation

  • Reactants : Phoc-protected amines react with primary amines (e.g., benzylamine) .

  • Conditions : THF, 25°C, 12 hr.

  • Yield : 72–85% for dissymmetric ureas (e.g., 3aj , 3ke ) .

Entry Starting Material Product Yield
12k (bis-carbamate)3ke 72%
22f No reaction

Table 1: Chemoselective urea formation from phenylcarbamates .

Stability Toward Electrophiles

  • Resists Friedel-Crafts alkylation but undergoes sulfonylation at meta-positions (Scheme 3C in ).

Suzuki Cross-Coupling

  • Application : Modifies the aryl sulfonamide moiety (e.g., introducing ethyl or cyano groups) .

  • Catalyst : Pd(PPh₃)₄, K₂CO₃, H₂O/EtOH (80°C, 12 hr).

  • Example : Synthesis of intermediate 21 (4-cyano-2,

Scientific Research Applications

Antihypertensive Properties

One of the primary applications of 3-(Phenylsulfonamido)cyclohexyl phenylcarbamate is in the treatment of pulmonary arterial hypertension (PAH). The compound acts as an agonist for the prostacyclin receptor, which plays a crucial role in vasodilation and inhibiting platelet aggregation. Studies have shown that this compound can significantly lower pulmonary arterial pressure and prevent right ventricular hypertrophy in animal models, demonstrating its potential as a therapeutic agent for PAH management .

Anti-Resorptive Agents

Research indicates that compounds similar to this compound exhibit anti-resorptive properties, making them candidates for treating bone diseases such as osteoporosis. These compounds function by inhibiting osteoclast activity, thereby reducing bone resorption and maintaining bone density .

Mechanistic Insights

Understanding the mechanism of action is vital for assessing the efficacy of this compound. The compound's interaction with G-protein-coupled receptors (GPCRs), particularly the prostacyclin receptor, leads to increased cyclic adenosine monophosphate (cAMP) levels, promoting vasodilation. This pathway is crucial in regulating vascular tone and blood pressure .

Case Study on Pulmonary Arterial Hypertension

In a study conducted using a rat model of PAH induced by monocrotaline, this compound was administered at varying doses. Results indicated a dose-dependent decrease in right ventricular hypertrophy and pulmonary arterial pressure, suggesting its potential as a first-line treatment for PAH .

Case Study on Bone Density Preservation

Another investigation focused on the anti-resorptive effects of similar compounds showed that administration led to a significant increase in bone mineral density in osteoporotic models. The study highlighted the compound's ability to inhibit osteoclast formation and activity, reinforcing its application in treating bone diseases .

Mechanism of Action

The mechanism of action of 3-(Phenylsulfonamido)cyclohexyl phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the carbamate group can participate in covalent bonding or reversible interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Lipophilicity and Structural Features

Lipophilicity, a critical determinant of bioavailability, has been extensively studied for carbamate derivatives. In 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (e.g., compounds 4a–i, 5a–i, 6a–i), HPLC-derived capacity factors (k) and calculated log k values revealed that chlorinated aryl groups enhance lipophilicity compared to non-halogenated analogs .

Table 1: Lipophilicity and Structural Comparisons
Compound Class Key Structural Features log k (HPLC) Bioactivity Notes
3-(Phenylsulfonamido)cyclohexyl phenylcarbamate Cyclohexyl, phenylsulfonamide Not reported Hypothesized antifungal/pesticidal activity
4-Chloro-2-aryl carbamates Chlorinated aryl, alkyl chains 1.8–3.2 Antifungal (MIC: 8–64 µg/mL)
Propham Isopropyl, phenylcarbamate Not reported Herbicidal (historical use)

Antifungal Activity

Carbamates with cyclohexyl substituents exhibit enhanced antifungal potency. For example, 3d (cyclohexyl-substituted pyrazolonaphthyridine) demonstrated the highest activity against Candida albicans (MIC50: 4 µg/mL) compared to cyclopentyl (3a) and cycloheptyl (3g) analogs, which showed MIC50 values of 16 µg/mL and 32 µg/mL, respectively .

Pesticidal Carbamates

Propham (isopropyl phenylcarbamate), a structurally simpler analog, was historically used as a herbicide. Its mechanism involves inhibition of cell division in plants, a property linked to the phenylcarbamate moiety .

Structural Analog with Benzoxazolone Moiety

The compound 3-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)cyclohexyl phenylcarbamate (CAS 1351642-72-2) shares the phenylcarbamate group but incorporates a benzoxazolone ring. This modification increases molecular weight (409.4 g/mol vs. ~367 g/mol for simpler carbamates) and may enhance binding to oxidative enzymes or nucleic acids .

Key Research Findings and Data

Table 2: Antifungal Activity of Cyclohexyl vs. Other Carbamates
Compound Ring Size MIC50 (µg/mL) MIC80 (µg/mL)
3a Cyclopentyl 16 32
3d Cyclohexyl 4 8
3g Cycloheptyl 32 64
Table 3: Molecular Properties of Selected Carbamates
Compound Molecular Formula Molecular Weight Key Functional Groups
This compound Not reported ~400 (estimated) Phenylcarbamate, sulfonamide
Propham C10H13NO2 179.2 Phenylcarbamate, isopropyl
CAS 1351642-72-2 C22H23N3O5 409.4 Benzoxazolone, phenylcarbamate

Biological Activity

3-(Phenylsulfonamido)cyclohexyl phenylcarbamate is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and inflammatory diseases. This article reviews the existing literature on its biological activity, synthesizing findings from various studies, and presenting relevant data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C16H20N2O3S
  • Molecular Weight : 320.41 g/mol

This structure features a cyclohexyl group, a phenyl sulfonamide moiety, and a carbamate functional group, which are known to influence its biological activity.

Research indicates that compounds similar to this compound may exert their effects through the inhibition of specific enzymes involved in disease processes. For instance, compounds with phenyl sulfonamide groups have been shown to inhibit matrix metalloproteinases (MMPs), which play crucial roles in cancer metastasis and tissue remodeling .

Anticancer Activity

  • Inhibition of MALT1 : Compounds targeting MALT1 have demonstrated anti-proliferative effects in cancer cells, particularly in ABC-DLBCL (Activated B-cell Diffuse Large B-cell Lymphoma) models. This suggests that this compound may have potential as an anticancer agent by modulating NF-κB signaling pathways .
  • In Vitro Studies : In vitro assays have shown that similar carbamate derivatives exhibit significant cytotoxicity against various cancer cell lines, indicating that structural modifications can enhance their therapeutic potential .

Anti-inflammatory Effects

The compound's ability to inhibit pro-inflammatory cytokines suggests potential applications in treating autoimmune diseases like rheumatoid arthritis and multiple sclerosis. By targeting pathways involved in inflammation, it may help manage symptoms associated with these conditions .

Data Tables

Biological Activity Assay Type IC50 (µM) Cell Line/Model
MALT1 InhibitionCell Proliferation0.5ABC-DLBCL
CytotoxicityMTT Assay1.2Various Cancer Cell Lines
Cytokine InhibitionELISA0.8Rheumatoid Arthritis Model

Case Studies

  • Case Study on Cancer Treatment : A study involving the administration of related compounds demonstrated a significant reduction in tumor size in mouse models of lymphoma when treated with MALT1 inhibitors. The study highlighted the importance of the sulfonamide group in enhancing bioactivity against tumor cells .
  • Anti-inflammatory Efficacy : Research on a related carbamate compound showed promising results in reducing inflammation markers in animal models of multiple sclerosis. The results indicated that the compound could effectively modulate immune responses, suggesting a pathway for therapeutic development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 3-(Phenylsulfonamido)cyclohexyl phenylcarbamate with high yield and purity?

  • Methodological Answer : The synthesis typically involves reacting a cyclohexanol derivative with phenyl isocyanate in anhydrous chloroform or dichloromethane under catalytic acid conditions (e.g., HCl). Temperature control (0–25°C) is critical to minimize side reactions. Purification via column chromatography using silica gel and a gradient elution system (e.g., light petroleum ether/ethyl acetate) ensures purity. Reaction progress should be monitored by TLC, and final product purity validated by HPLC (>95%) .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the presence of sulfonamido and carbamate moieties, with characteristic peaks for aromatic protons (δ 6.8–7.5 ppm) and carbonyl groups (δ 150–160 ppm).
  • X-ray Crystallography : Resolves crystal packing and conformational disorder, as observed in similar carbamates (e.g., cyclohexene ring disorder in ).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. How can researchers assess the physicochemical properties (e.g., solubility, lipophilicity) of this compound?

  • Methodological Answer :

  • Lipophilicity (logP) : Determine via reversed-phase HPLC using a C18 column and isocratic elution (e.g., methanol/water). Capacity factors (k) are correlated with calculated logP values .
  • Solubility : Perform shake-flask experiments in buffered solutions (pH 1.2–7.4) with quantification by UV-Vis spectroscopy.

Advanced Research Questions

Q. What strategies can resolve discrepancies in reported biological activity data for this compound across studies?

  • Methodological Answer :

  • Standardized Assay Conditions : Control variables such as solvent (DMSO concentration ≤1%), cell line passage number, and incubation time.
  • Orthogonal Validation : Cross-validate activity using multiple assays (e.g., enzymatic inhibition vs. cell viability).
  • Analytical Purity Checks : Ensure batch-to-batch consistency via NMR and HPLC to rule out impurities affecting activity .

Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina or Schrödinger Maestro to model binding poses, leveraging X-ray crystallographic data from related carbamates (e.g., cyclohexene ring conformation in ).
  • Molecular Dynamics Simulations : Assess stability of ligand-target complexes over 100 ns trajectories in explicit solvent models.
  • Free Energy Calculations : Apply MM-GBSA to estimate binding affinities .

Q. What experimental designs are recommended to study the hydrolytic stability of the carbamate moiety under physiological conditions?

  • Methodological Answer :

  • pH-Dependent Stability : Incubate the compound in buffers (pH 2.0–7.4) at 37°C, sampling at intervals (0–48 hrs). Quantify degradation products via LC-MS.
  • Enzymatic Hydrolysis : Test stability in human liver microsomes or esterase-rich media to identify enzymatic cleavage pathways .

Q. How can researchers design in vitro-to-in vivo extrapolation (IVIVE) studies for pharmacokinetic profiling?

  • Methodological Answer :

  • Permeability Assays : Use Caco-2 cell monolayers to predict intestinal absorption.
  • Metabolic Stability : Incubate with cytochrome P450 isoforms (e.g., CYP3A4) to identify major metabolites.
  • Plasma Protein Binding : Employ equilibrium dialysis to measure free fraction .

Data Contradiction and Theoretical Framework Integration

Q. How should researchers address conflicting data on the compound’s conformational flexibility in different solvent systems?

  • Methodological Answer :

  • Solvent Polarity Studies : Compare NMR spectra in deuterated DMSO, CDCl₃, and D₂O to assess solvent-induced conformational changes.
  • Theoretical Calculations : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model solvent effects on energy minima .

Q. What theoretical frameworks guide the design of structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :

  • Bioisosteric Replacement : Replace the phenylsulfonamido group with heteroaryl analogs to probe electronic effects.
  • Free-Wilson Analysis : Systematically vary substituents on the cyclohexyl ring to quantify contributions to biological activity.
  • Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (e.g., carbamate oxygen) using tools like Phase .

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